2-AMINO-4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-METHOXY-3,5-PYRIDINEDICARBONITRILE
Overview
Description
2-AMINO-4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-METHOXY-3,5-PYRIDINEDICARBONITRILE is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties. The presence of amino, methoxy, and dicarbonitrile groups in its structure makes it a versatile scaffold for the development of various pharmacologically active agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-METHOXY-3,5-PYRIDINEDICARBONITRILE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1-ethyl-1H-pyrazole-4-carbaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-METHOXY-3,5-PYRIDINEDICARBONITRILE undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The dicarbonitrile groups can be reduced to corresponding amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group yields nitro derivatives, while reduction of the dicarbonitrile groups produces primary amines .
Scientific Research Applications
2-AMINO-4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-METHOXY-3,5-PYRIDINEDICARBONITRILE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-AMINO-4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-METHOXY-3,5-PYRIDINEDICARBONITRILE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors to either activate or inhibit signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(1-methyl-1H-pyrazol-4-yl)-6-methoxypyridine-3,5-dicarbonitrile
- 2-amino-4-(1-ethyl-1H-pyrazol-4-yl)-6-ethoxypyridine-3,5-dicarbonitrile
- 2-amino-4-(1-ethyl-1H-pyrazol-4-yl)-6-methoxypyridine-3,5-dicarboxamide
Uniqueness
The uniqueness of 2-AMINO-4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-METHOXY-3,5-PYRIDINEDICARBONITRILE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and dicarbonitrile groups allows for diverse chemical modifications, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
2-amino-4-(1-ethylpyrazol-4-yl)-6-methoxypyridine-3,5-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O/c1-3-19-7-8(6-17-19)11-9(4-14)12(16)18-13(20-2)10(11)5-15/h6-7H,3H2,1-2H3,(H2,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HERYWBPRHHSOCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=C(C(=NC(=C2C#N)OC)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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